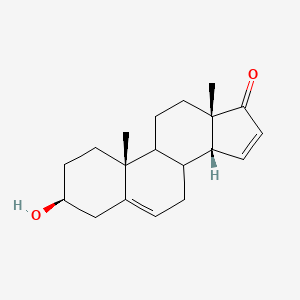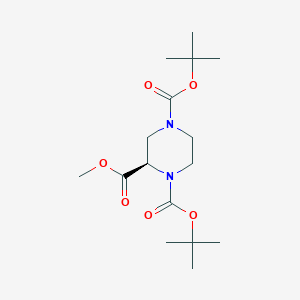
Ciclobutil(ciclopropil)metanona
Descripción general
Descripción
Cyclobutyl(cyclopropyl)methanone is an organic compound with the molecular formula C8H12O. It consists of a cyclobutyl group attached to a cyclopropyl group, with a ketone functional group at the junction. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Ketone Formation: Cyclobutyl(cyclopropyl)methanone can be synthesized through the oxidation of the corresponding alcohol, cyclobutyl(cyclopropyl)methanol, using oxidizing agents like chromic acid or pyridinium chlorochromate (PCC).
Cycloaddition Reactions: Another method involves cycloaddition reactions where cyclobutyl and cyclopropyl rings are formed through intramolecular cyclization of suitable precursors.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through controlled chemical reactions under specific conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and pressure, are optimized for large-scale production.
Types of Reactions:
Oxidation: Cyclobutyl(cyclopropyl)methanone can undergo oxidation reactions to form carboxylic acids or esters.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, and Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Cyclobutyl(cyclopropyl)carboxylic acid or esters.
Reduction: Cyclobutyl(cyclopropyl)methanol.
Substitution: Cyclobutyl(cyclopropyl)methyl derivatives.
Aplicaciones Científicas De Investigación
Cyclobutyl(cyclopropyl)methanone has various applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Industry: Cyclobutyl(cyclopropyl)methanone is used in the production of specialty chemicals and materials.
Mecanismo De Acción
Mode of Action
It’s known that cycloalkanes, such as this compound, can undergo ring expansion . This process involves the opening of one of the rings in the molecule, which can lead to significant changes in its chemical behavior . .
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly affect the behavior of cycloalkanes
Análisis Bioquímico
Biochemical Properties
Cyclobutyl(cyclopropyl)methanone plays a crucial role in biochemical reactions due to its interaction with various enzymes and proteins. The rigid structure of the cyclobutane and cyclopropane rings allows for specific binding interactions with biomolecules. For instance, cyclobutyl(cyclopropyl)methanone can interact with cytochrome P450 enzymes, influencing their activity and stability. These interactions are primarily due to the compound’s ability to fit into the active sites of these enzymes, thereby modulating their catalytic functions .
Cellular Effects
Cyclobutyl(cyclopropyl)methanone has been shown to affect various cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound’s rigid structure allows it to interact with cell membrane receptors, altering signal transduction pathways. Additionally, cyclobutyl(cyclopropyl)methanone can modulate gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, cyclobutyl(cyclopropyl)methanone exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by fitting into their active sites, thereby altering their catalytic activity. For example, cyclobutyl(cyclopropyl)methanone can inhibit cytochrome P450 enzymes by binding to their heme groups, preventing substrate access and reducing enzyme activity. Additionally, the compound can influence gene expression by binding to transcription factors and altering their DNA-binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclobutyl(cyclopropyl)methanone change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that cyclobutyl(cyclopropyl)methanone is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to cyclobutyl(cyclopropyl)methanone can result in sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings .
Dosage Effects in Animal Models
The effects of cyclobutyl(cyclopropyl)methanone vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity. At high doses, cyclobutyl(cyclopropyl)methanone can induce toxic effects, including liver damage and oxidative stress. These adverse effects are primarily due to the compound’s interaction with cytochrome P450 enzymes, leading to the generation of reactive oxygen species and subsequent cellular damage .
Metabolic Pathways
Cyclobutyl(cyclopropyl)methanone is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound can undergo oxidative metabolism, leading to the formation of hydroxylated metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The rigid structure of cyclobutyl(cyclopropyl)methanone allows it to fit into the active sites of these enzymes, modulating their activity and stability .
Transport and Distribution
Within cells and tissues, cyclobutyl(cyclopropyl)methanone is transported and distributed through specific transporters and binding proteins. The compound can interact with membrane transporters, facilitating its uptake and distribution within cells. Additionally, cyclobutyl(cyclopropyl)methanone can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for the compound’s biochemical activity and efficacy .
Subcellular Localization
Cyclobutyl(cyclopropyl)methanone exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, cyclobutyl(cyclopropyl)methanone can be localized to the endoplasmic reticulum or mitochondria, where it interacts with specific enzymes and proteins. These interactions are essential for the compound’s biochemical effects and therapeutic potential .
Comparación Con Compuestos Similares
Cyclobutyl(cyclopropyl)methanone is unique due to its fused ring structure and ketone functionality. Similar compounds include:
Cyclobutylmethanone: Lacks the cyclopropyl group.
Cyclopropylmethanone: Lacks the cyclobutyl group.
Cyclohexanone: A larger ring structure without the cyclopropyl group.
These compounds differ in their chemical properties and reactivity, making Cyclobutyl(cyclopropyl)methanone distinct in its applications and behavior.
Propiedades
IUPAC Name |
cyclobutyl(cyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8(7-4-5-7)6-2-1-3-6/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJDDPBUCXPYOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


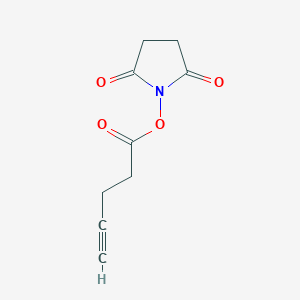
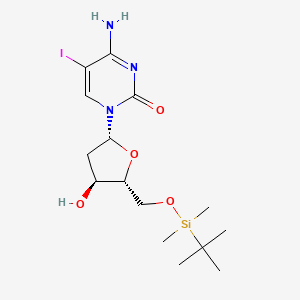
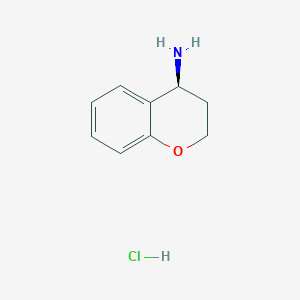

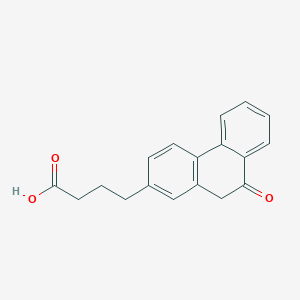
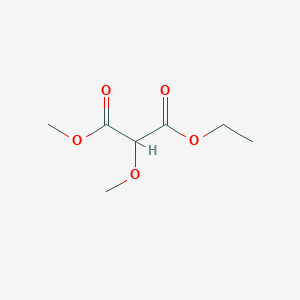
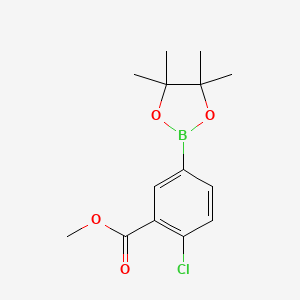
![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)
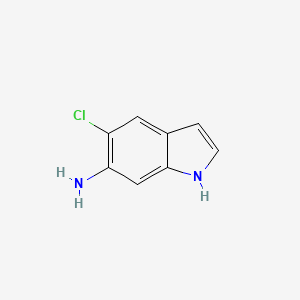
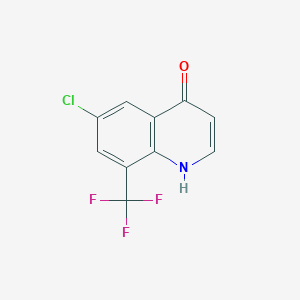

![5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1425319.png)
